Imatinib mesylate

描述

Imatinib mesylate is a potent antineoplastic agent that acts as a tyrosine kinase inhibitor. It is primarily used for the treatment of various types of cancers, including chronic myelogenous leukemia, acute lymphocytic leukemia, Philadelphia chromosome-positive leukemia, certain types of gastrointestinal stromal tumors, and hypereosinophilic syndrome .

准备方法

合成路线和反应条件: 伊马替尼甲磺酸盐的合成涉及经典的汇聚合成法。该化合物通过使用N,N'-羰基二咪唑作为缩合剂,偶联胺和羧酸前体而合成。 中间体通过新颖有效的方法合成 .

工业生产方法: 伊马替尼甲磺酸盐的工业生产涉及在吡啶存在下,使关键中间体(如芳香胺和4-[(4-甲基哌嗪-1-基)甲基]苯甲酰氯)缩合。 该方法已被优化,以减少不需要的副产物的形成并提高产率 .

化学反应分析

反应类型: 伊马替尼甲磺酸盐会发生各种化学反应,包括氧化、还原和取代。 这些反应对于该化合物的合成和修饰至关重要 .

常用试剂和条件:

氧化: 使用过氧化氢和高锰酸钾等常见的氧化剂。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 取代反应通常涉及卤素和亲核试剂等试剂.

科学研究应用

Chronic Myeloid Leukemia (CML)

Imatinib is the first-line treatment for CML, particularly for patients with the Philadelphia chromosome-positive variant. The IRIS study demonstrated that imatinib achieved a complete hematological response in 95.3% of patients and a complete cytogenetic response in 73.8% at six years . Long-term follow-ups indicate that early molecular responses correlate with better progression-free survival rates .

Gastrointestinal Stromal Tumors (GISTs)

For GISTs characterized by mutations in the c-KIT gene, imatinib has shown remarkable efficacy. Studies report that imatinib stabilizes tumor growth in about 84% of patients, with a significant percentage experiencing tumor shrinkage . The drug is now considered the standard treatment for unresectable or metastatic GISTs.

Other Malignancies

Imatinib's application extends beyond CML and GISTs to include:

- Acute Lymphoblastic Leukemia (ALL) : Imatinib has been used successfully in treating Ph+ ALL, showing similar mechanisms of action as in CML .

- Dermatological Conditions : Topical formulations of imatinib have been investigated for conditions like psoriasis, where it inhibits PDGF signaling pathways involved in keratinocyte proliferation .

- Fibrodysplasia Ossificans Progressiva (FOP) : Case studies have reported beneficial effects of imatinib in managing symptoms associated with FOP, a rare genetic disorder characterized by abnormal bone growth .

Off-Target Effects and Side Effects

Despite its targeted nature, imatinib can cause off-target effects leading to complications such as hypophosphatemia and hypocalcemia due to alterations in renal handling of phosphate and calcium . Understanding these side effects is crucial for managing patient care effectively.

Case Study 1: CML Treatment

A study involving 1,106 patients with CML demonstrated that those treated with imatinib showed significantly improved outcomes compared to those receiving traditional therapies like interferon-alpha combined with cytarabine. The study highlighted that achieving major molecular response within the first year was associated with prolonged remission and survival rates .

Case Study 2: GIST Management

In a cohort of patients with metastatic GISTs treated with imatinib, over 80% achieved disease control, underscoring its effectiveness as a first-line therapy. The study also noted that patients experienced improved quality of life metrics during treatment .

Data Summary Table

作用机制

伊马替尼甲磺酸盐作为蛋白酪氨酸激酶抑制剂。它抑制BCR-ABL酪氨酸激酶,由于慢性粒细胞白血病中的费城染色体异常,该激酶呈组成型活性。 通过抑制这种激酶,伊马替尼甲磺酸盐阻止白血病细胞增殖并诱导细胞凋亡 .

类似化合物:

达沙替尼: 另一种酪氨酸激酶抑制剂,对许多伊马替尼耐药的BCR-ABL激酶结构域突变体具有活性。

独特性: 伊马替尼甲磺酸盐因其对BCR-ABL酪氨酸激酶的高特异性和治疗慢性粒细胞白血病的有效性而具有独特性。 它是第一个成功用于临床实践的小分子酪氨酸激酶抑制剂,彻底改变了癌症的治疗方法 .

相似化合物的比较

Dasatinib: Another tyrosine kinase inhibitor with activity against many imatinib-resistant BCR-ABL kinase domain mutants.

Nilotinib: A potent alternate Abl inhibitor with similar applications in treating chronic myelogenous leukemia.

Uniqueness: Imatinib mesylate is unique due to its high specificity for the BCR-ABL tyrosine kinase and its effectiveness in treating chronic myelogenous leukemia. It was the first small-molecule tyrosine kinase inhibitor to be successfully used in clinical practice, revolutionizing the treatment of cancer .

生物活性

Imatinib mesylate, commonly known as Gleevec, is a potent tyrosine kinase inhibitor (TKI) primarily used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). Its biological activity stems from its ability to selectively inhibit specific tyrosine kinases, including BCR-ABL, c-KIT, and PDGFR, which are implicated in various malignancies. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Imatinib functions by binding to the ATP-binding site of the BCR-ABL fusion protein, preventing its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival. The selectivity of imatinib for specific kinases is crucial for its therapeutic efficacy and reduced toxicity compared to non-selective chemotherapeutic agents.

Key Targets of this compound

- BCR-ABL : The primary target in CML.

- c-KIT : Frequently mutated in GISTs.

- PDGFR : Involved in various solid tumors.

Chronic Myeloid Leukemia (CML)

The IRIS study is a landmark trial demonstrating the efficacy of imatinib in CML. It showed that imatinib induced complete hematological response (CHR) in 95.3% of patients and complete cytogenetic response (CCR) in 73.8% after one year of treatment. Long-term follow-up indicated an overall survival rate of 86% at seven years .

| Study | CHR Rate | CCR Rate | Overall Survival |

|---|---|---|---|

| IRIS | 95.3% | 73.8% | 86% at 7 years |

Gastrointestinal Stromal Tumors (GISTs)

In GISTs, imatinib has shown significant activity against tumors expressing c-KIT mutations. Clinical trials have reported a response rate of approximately 50-70%, with median progression-free survival ranging from 18 to 24 months .

Case Report: Churg–Strauss Syndrome

A notable case involved a patient with Churg–Strauss syndrome treated with this compound. After failing other treatments, the introduction of imatinib at a dose of 400 mg/day led to rapid improvement in clinical symptoms and eosinophil counts, allowing for the withdrawal of corticosteroids . This case suggests potential off-label uses for imatinib in conditions characterized by eosinophilic inflammation.

Case Series: Metastatic Dermatofibrosarcoma Protuberans

A study involving ten patients with metastatic dermatofibrosarcoma protuberans treated with imatinib reported that eight achieved partial responses. However, the median progression-free survival was only 11 months, highlighting that while imatinib can induce responses, it may not be curative for all metastatic cases .

Immunomodulatory Effects

Research indicates that imatinib may have immunomodulatory effects beyond its role as a TKI. In patients treated for various cancers, upregulation of genes involved in immune responses was observed post-treatment. This includes pathways related to antigen processing and presentation, suggesting that imatinib may enhance anti-tumor immunity .

Side Effects and Considerations

While imatinib is generally well-tolerated, it is associated with several side effects including:

属性

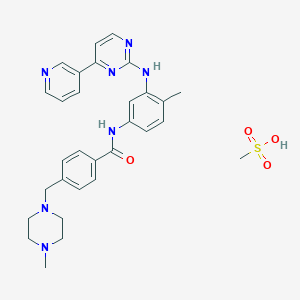

IUPAC Name |

methanesulfonic acid;4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O.CH4O3S/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36;1-5(2,3)4/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMAHDNUQAMNNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040502 | |

| Record name | Imatinib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in aqueous buffers = |

|

| Record name | IMATINIB MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Imatinib mesylate is a protein-tyrosine kinase inhibitor that inhibits the Bcr-Abl tyrosine kinase, the constitutive abnormal tyrosine kinase created by the Philadelphia chromosome abnormality in chronic myeloid leukemia (CML). It inhibits proliferation and induces apoptosis in Bcr-Abl positive cell lines as as well as fresh leukemic cells from Philadelphia chromosome positive chronic myeloid leukemia. In colony formation assays using ex vivo peripheral blood and bone marrow samples, imatinib shows inhibition of Bcr-Abl positive colonies from CML patients.In vivo, it inhibits tumor growth of Bcr-Abl transfected murine myeloid cells as well as Bcr-Abl positive leukemia lines derived from CML patients in blast crisis., Imatinib is also an inhibitor of the receptor tyrosine kinases for platelet-derived growth factor (PDGF) and stem cell factor (SCF), c-kit, and inhibits PDGF=and SCF-mediated cellular events, In vitro, imatinib inhibits proliferation and induces apoptosis in gastrointestinal stromal tumor (GIST) cells, which express an activating c-kit mutation. | |

| Record name | IMATINIB MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off white to brownish or yellowish tinged crystalline powder | |

CAS No. |

220127-57-1 | |

| Record name | Imatinib mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220127-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imatinib mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220127571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imatinib mesylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=716051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imatinib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-, methanesulfonate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMATINIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A1O1M485B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IMATINIB MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: 226 °C (alpha form); 217 °C (beta form) | |

| Record name | IMATINIB MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。